molecular formula C9H7NO B053004 4-(Pyridin-3-yl)but-3-yn-2-one CAS No. 114880-30-7

4-(Pyridin-3-yl)but-3-yn-2-one

Cat. No.: B053004
CAS No.: 114880-30-7
M. Wt: 145.16 g/mol
InChI Key: WAKHZSNXAAJAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)but-3-yn-2-one is an organic compound characterized by a pyridine ring connected to a but-3-yn-2-one moiety. Its molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol. The pyridine ring, an electron-deficient heterocycle, provides sites for hydrogen bonding and coordination chemistry, while the conjugated ynone system (C≡C–C=O) imparts rigidity and linearity. This structural combination makes the compound valuable in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for bioactive molecules. Its applications span pharmaceuticals, materials science, and catalysis, though specific biological activities require further exploration .

Properties

CAS No.

114880-30-7

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4-pyridin-3-ylbut-3-yn-2-one

InChI

InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3

InChI Key

WAKHZSNXAAJAOP-UHFFFAOYSA-N

SMILES

CC(=O)C#CC1=CN=CC=C1

Canonical SMILES

CC(=O)C#CC1=CN=CC=C1

Synonyms

3-Butyn-2-one,4-(3-pyridinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
4-(Pyridin-3-yl)but-3-yn-2-one Pyridin-3-yl, ynone (C≡C–C=O) 145.16 Rigid conjugation, coordination sites
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl, enone (C=C–C=O) 203.18 Strong electron-withdrawing nitro group; used in charge-transfer complexes
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one Isoxazole, enone, phenyl 239.28 Enhanced conjugation via isoxazole; potential photochemical applications
4-(2-Methylphenyl)but-3-yn-2-one 2-Methylphenyl, ynone 158.20 Electron-donating methyl group; lab reagent
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol 4-Chloropyridin-3-yl, propargyl alcohol 168.60 Chlorine enhances electrophilicity; propargyl alcohol for click chemistry
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Amino, chloro, substituted phenyl groups ~400 (varies) Bioactive; explored in medicinal chemistry

Key Comparisons

Electronic Effects

  • Pyridinyl vs. Nitrophenyl : The pyridine ring in this compound is electron-deficient, enabling coordination with metal ions. In contrast, 4-(4-Nitrophenyl)but-3-en-2-one’s nitro group intensifies electron withdrawal, making it more reactive in electrophilic substitutions .
  • Methylphenyl vs. Pyridinyl : The methyl group in 4-(2-Methylphenyl)but-3-yn-2-one donates electrons, increasing aromatic ring electron density, whereas pyridine’s nitrogen withdraws electrons .

Conjugation and Reactivity Ynone vs. Enone: The triple bond in ynones (e.g., this compound) reduces conjugation compared to enones (e.g., 4-(4-Nitrophenyl)but-3-en-2-one), leading to distinct reactivity in Diels-Alder or Michael addition reactions . Isoxazole vs. Pyridine: The isoxazole ring in (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one offers additional heteroatom-mediated reactivity, such as hydrogen bonding or photochemical activity, unlike pyridine’s lone pair .

Biological and Synthetic Relevance Medicinal Chemistry: The amino and chloro substituents in 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine enhance its bioactivity, likely targeting enzymes or receptors. Synthetic Utility: Propargyl alcohol derivatives (e.g., 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol) are pivotal in click chemistry, whereas ynones like this compound serve as rigid building blocks in organic synthesis .

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Common Solvents)
This compound Not reported Not reported DMSO, THF, Chloroform
4-(4-Nitrophenyl)but-3-en-2-one 98–102 320 (dec.) Ethanol, Acetone
4-(2-Methylphenyl)but-3-yn-2-one Not reported Not reported Dichloromethane, Ether

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